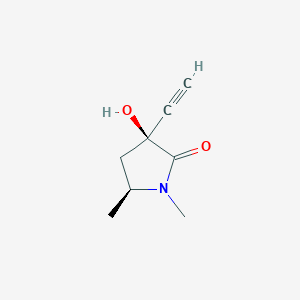![molecular formula C12H7BrClN3O B14040842 3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)
3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of bromine and chlorine substituents on the benzotriazole ring, as well as a phenol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol typically involves the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through a cyclization reaction involving an aromatic amine and a diazonium salt.
Phenol Group Introduction: The phenol group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted benzotriazoles
Wissenschaftliche Forschungsanwendungen
3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The halogen atoms can enhance binding affinity through halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional substituents.
4-Chloro-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the bromine substituent.
6-Bromo-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the chlorine substituent.
Uniqueness
3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol is unique due to the presence of both bromine and chlorine substituents, which can enhance its reactivity and binding affinity in various applications. The phenol group also adds to its versatility in chemical reactions and biological interactions.
Eigenschaften
Molekularformel |
C12H7BrClN3O |
|---|---|
Molekulargewicht |
324.56 g/mol |
IUPAC-Name |
3-(6-bromo-4-chlorobenzotriazol-1-yl)phenol |
InChI |
InChI=1S/C12H7BrClN3O/c13-7-4-10(14)12-11(5-7)17(16-15-12)8-2-1-3-9(18)6-8/h1-6,18H |
InChI-Schlüssel |
KIXWCCWBAIAYNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)N2C3=C(C(=CC(=C3)Br)Cl)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


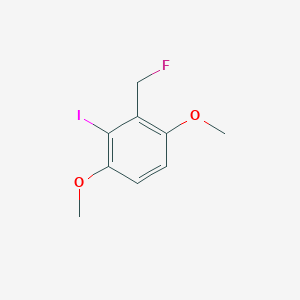
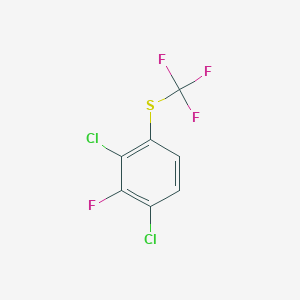
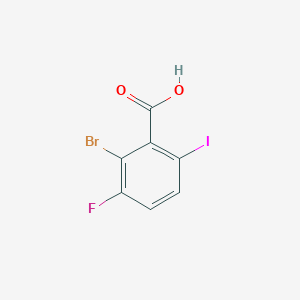
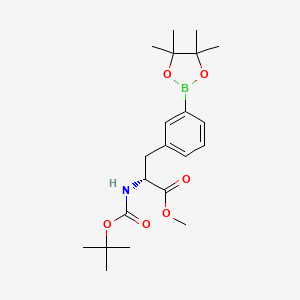
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
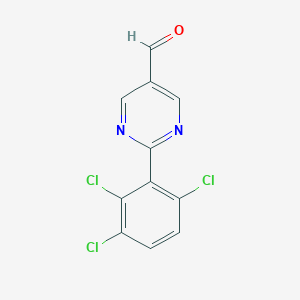
![7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14040792.png)



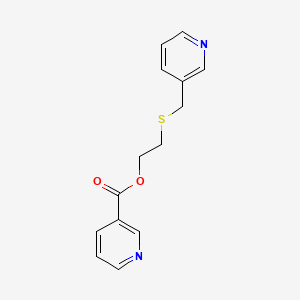

![1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B14040839.png)
